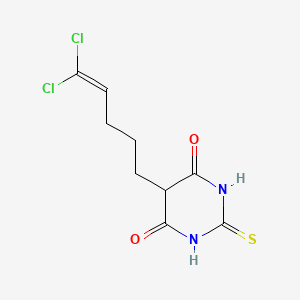![molecular formula C18H18Cl2N2OS B5055896 2-(allylthio)-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-1H-benzimidazole](/img/structure/B5055896.png)
2-(allylthio)-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(allylthio)-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-1H-benzimidazole is a synthetic organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, making them valuable in medicinal chemistry. This particular compound is notable for its unique structure, combining an allylthio group with a dichlorovinyl-dimethylcyclopropyl moiety, which may contribute to its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions:: The synthesis of 2-(allylthio)-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-1H-benzimidazole can be achieved through a multi-step synthetic route. Here is a potential synthetic pathway:
- Synthesis of the Benzimidazole Core::
The initial step involves the formation of the benzimidazole core by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives (e.g., acid chloride or ester).
Reaction conditions: Reflux in an acidic or basic medium, using solvents like ethanol or acetic acid.
- Introduction of the Allylthio Group::
The benzimidazole derivative undergoes a thiolation reaction with allyl chloride in the presence of a base (e.g., sodium hydride or potassium carbonate) to introduce the allylthio group.
Reaction conditions: Stirring at room temperature or slightly elevated temperatures, using an appropriate solvent like dimethylformamide (DMF).
- Attachment of the Dichlorovinyl-Dimethylcyclopropyl Moiety::
The final step involves the acylation of the benzimidazole derivative with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride.
Reaction conditions: Stirring at low temperatures (e.g., -5 to 0°C) to avoid side reactions, using solvents like dichloromethane or chloroform.
Industrial Production Methods:: Scaling up the synthesis for industrial production requires optimization of reaction conditions, yields, and purity. Large-scale reactors and continuous flow processes may be employed to ensure consistency and efficiency. Optimization of the stoichiometry, reaction times, and purification methods are essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation::
The allylthio group can undergo oxidation to form sulfoxides or sulfones.
Common reagents: Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA).
Major products: Sulfoxide and sulfone derivatives.
- Reduction::
The benzimidazole ring can be reduced under specific conditions.
Common reagents: Sodium borohydride (NaBH₄), catalytic hydrogenation.
Major products: Reduced benzimidazole derivatives.
- Substitution::
The compound can participate in nucleophilic or electrophilic substitution reactions.
Common reagents: Nucleophiles (e.g., amines, thiols) or electrophiles (e.g., alkyl halides).
Major products: Substituted benzimidazole derivatives.
Scientific Research Applications
- Chemistry::
Studied for its reactivity and stability under various conditions.
Used as a starting material for the synthesis of other benzimidazole derivatives.
- Biology::
Potential as an antimicrobial or antiviral agent due to the benzimidazole core.
- Medicine::
Investigated for its potential use in drug discovery and development.
Possible applications in cancer therapy, as benzimidazole derivatives have shown anticancer activity.
- Industry::
Utilized in the development of new materials or as intermediates in organic synthesis.
Mechanism of Action
The specific mechanism of action for 2-(allylthio)-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-1H-benzimidazole would depend on its target application. Generally, benzimidazole derivatives act by interacting with molecular targets such as enzymes, receptors, or DNA. The allylthio group and the dichlorovinyl-dimethylcyclopropyl moiety may enhance the compound's binding affinity and specificity for its target.
Molecular Targets and Pathways::- Enzymes::
Potential to inhibit specific enzymes involved in metabolic pathways.
- Receptors::
Binding to receptors that regulate cellular functions.
- DNA::
Intercalation into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Other Benzimidazole Derivatives::
- 2-(methylthio)-1H-benzimidazole::
Similar structure but with a methylthio group instead of allylthio.
Differences: Methylthio group may influence the compound's reactivity and binding affinity.
- 1-(cyclopropylcarbonyl)-2-(methylthio)-1H-benzimidazole::
Similar structure with a cyclopropylcarbonyl group.
Differences: The presence of the dichlorovinyl moiety in the target compound may enhance its biological activity.
- 1-(benzoyl)-2-(allylthio)-1H-benzimidazole::
Similar structure but with a benzoyl group instead of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl moiety.
Differences: The unique structure of the target compound may provide distinct biological properties.
Properties
IUPAC Name |
[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-(2-prop-2-enylsulfanylbenzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2OS/c1-4-9-24-17-21-12-7-5-6-8-13(12)22(17)16(23)15-11(10-14(19)20)18(15,2)3/h4-8,10-11,15H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEUGNXMCDNXGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)N2C3=CC=CC=C3N=C2SCC=C)C=C(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
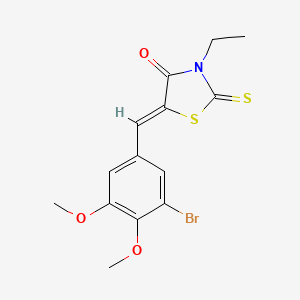
![8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline](/img/structure/B5055820.png)

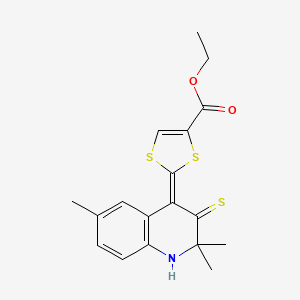
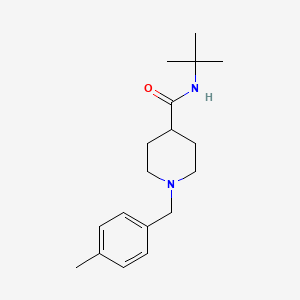
![N-ethyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5055835.png)
![N-benzyl-N'-[(4-methylphenyl)methyl]oxamide](/img/structure/B5055838.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-furyl)vinyl]-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5055848.png)
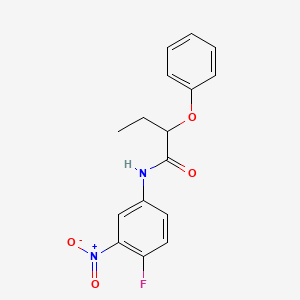
![N-[[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl]-N-methyl-1-(oxan-4-yl)methanamine](/img/structure/B5055859.png)
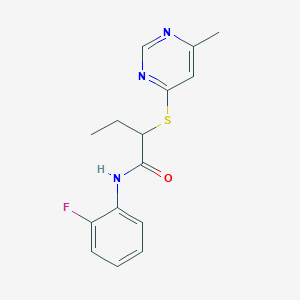
![[(3S,4S)-3-hydroxy-4-[methyl-[(5-methylfuran-2-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B5055866.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B5055868.png)
